5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid
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Overview
Description
5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a tetrazole ring fused to a pyridine ring, with a boronic acid group attached at the 6th position and a methyl group at the 5th position.
Preparation Methods
The synthesis of 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or platinum, and reagents like boronic esters or boron trifluoride . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often through continuous flow processes or advanced catalytic systems .
Chemical Reactions Analysis
5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling partners like aryl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Mechanism of Action
The mechanism by which 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The tetrazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid include other boronic acid derivatives and tetrazole-containing compounds. For example:
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
Tetrazole: A basic tetrazole ring structure without additional functional groups.
Pyridine boronic acid: A compound with a boronic acid group attached to a pyridine ring, but without the tetrazole ring.
The uniqueness of this compound lies in the combination of the tetrazole and pyridine rings with the boronic acid group, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
(5-methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN4O2/c1-4-5(7(12)13)2-3-6-8-9-10-11(4)6/h2-3,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJTUOUOBFPJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N2C(=NN=N2)C=C1)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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